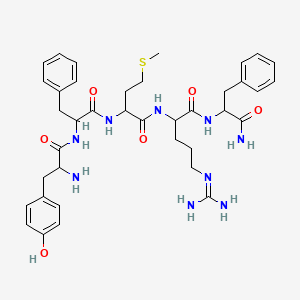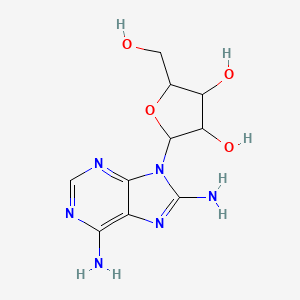
9H-Purine,8-diamino-9-beta-D-ribofuranosyl-
Overview
Description
9H-Purine,8-diamino-9-beta-D-ribofuranosyl-: is a nucleoside analog that plays a significant role in various biochemical and pharmacological processes. This compound is structurally related to purine nucleosides and is characterized by the presence of an amino group at the 8th position and a ribofuranosyl moiety at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- typically involves the condensation of a purine derivative with a ribofuranosyl donor. One common method includes the reaction of 2,6-diaminopurine with a ribofuranosyl halide under basic conditions. The reaction is usually carried out in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to achieve higher yields and selectivity. Enzymes such as nucleoside phosphorylases and ribokinases are used to catalyze the formation of the nucleoside from its respective base and sugar components. This method is advantageous due to its mild reaction conditions and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro derivatives.
Reduction: Reduction of the compound can yield various amino-substituted derivatives.
Substitution: The ribofuranosyl moiety can be substituted with other sugar analogs or modified to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro-purine derivatives.
Reduction: Amino-substituted purine nucleosides.
Substitution: Various sugar-modified nucleosides.
Scientific Research Applications
Chemistry: In chemistry, 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of nucleotide-based drugs and biochemical probes .
Biology: In biological research, this compound is utilized to study nucleic acid interactions and enzyme mechanisms. It is often incorporated into DNA or RNA strands to investigate the effects of specific modifications on nucleic acid structure and function .
Medicine: Medically, 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- has shown promise as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of diagnostic reagents and as a component in various biochemical assays. Its stability and reactivity make it suitable for large-scale applications .
Mechanism of Action
The mechanism of action of 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The compound targets enzymes such as DNA polymerases and reverse transcriptases, inhibiting their activity and preventing the synthesis of viral or cancerous DNA . Additionally, it can induce apoptosis through the activation of specific signaling pathways, leading to cell death .
Comparison with Similar Compounds
8-Aminoadenosine: Another nucleoside analog with similar structural features but differing in the position of the amino group.
2,6-Diaminopurine-9-beta-D-ribofuranosyl-: A closely related compound with amino groups at the 2nd and 6th positions.
Uniqueness: 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Its ability to selectively inhibit certain enzymes and its potential for incorporation into nucleic acids make it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWFQILDUEEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935889 | |
| Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15830-57-6, 15830-62-3, 3868-33-5 | |
| Record name | NSC112435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC111701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Aminoadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13894804.png)
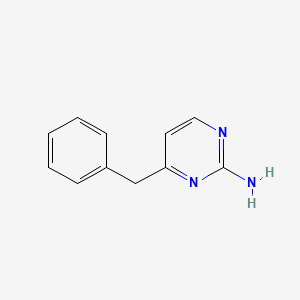


![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)
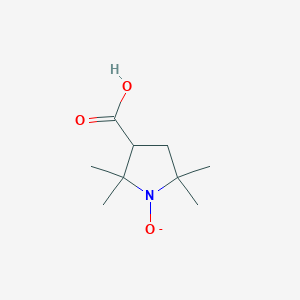
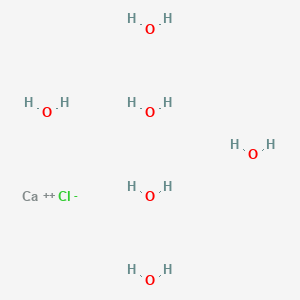
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine](/img/structure/B13894833.png)




